molecular formula C14H20N2O B5721092 1-acetyl-4-(2-phenylethyl)piperazine

1-acetyl-4-(2-phenylethyl)piperazine

Cat. No. B5721092
M. Wt: 232.32 g/mol
InChI Key: DQXQUKDSAZJXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-(2-phenylethyl)piperazine, also known as ACEP, is a chemical compound that belongs to the class of piperazines. It has been widely used in scientific research for its various pharmacological properties. ACEP is a potent agonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. The compound has also been found to have an affinity for the dopamine receptor, making it a potential therapeutic agent for various neurological disorders.

Mechanism of Action

The mechanism of action of 1-acetyl-4-(2-phenylethyl)piperazine is not fully understood. However, it is believed to exert its pharmacological effects through the activation of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress response. 1-acetyl-4-(2-phenylethyl)piperazine has also been found to have an affinity for the dopamine receptor, which is involved in the regulation of movement and reward.
Biochemical and Physiological Effects:
1-acetyl-4-(2-phenylethyl)piperazine has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. The compound has also been found to reduce the levels of cortisol, a hormone involved in the stress response. Additionally, 1-acetyl-4-(2-phenylethyl)piperazine has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

1-acetyl-4-(2-phenylethyl)piperazine has several advantages for use in laboratory experiments. It has a high affinity for the 5-HT1A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions. The compound is also relatively stable and easy to synthesize, making it readily available for research purposes. However, 1-acetyl-4-(2-phenylethyl)piperazine has some limitations, including its potential toxicity and the lack of specific antagonists for the 5-HT1A receptor.

Future Directions

There are several future directions for research on 1-acetyl-4-(2-phenylethyl)piperazine. One area of interest is the development of more specific agonists and antagonists for the 5-HT1A receptor. This could lead to the development of more targeted therapies for various neurological and psychiatric disorders. Another area of interest is the investigation of the neuroprotective properties of 1-acetyl-4-(2-phenylethyl)piperazine, particularly in the context of neurodegenerative diseases. Finally, the potential use of 1-acetyl-4-(2-phenylethyl)piperazine as a tool for studying the role of the dopamine receptor in various physiological and pathological conditions warrants further investigation.

Synthesis Methods

The synthesis of 1-acetyl-4-(2-phenylethyl)piperazine can be achieved through a variety of methods. One of the most common methods involves the reaction of 1-benzylpiperazine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with phenethylamine to produce 1-acetyl-4-(2-phenylethyl)piperazine. Other methods include the use of various reagents such as acetic acid and acetyl chloride.

Scientific Research Applications

1-acetyl-4-(2-phenylethyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models. The compound has also been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

1-[4-(2-phenylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-13(17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXQUKDSAZJXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Phenylethyl)piperazin-1-yl]ethanone

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